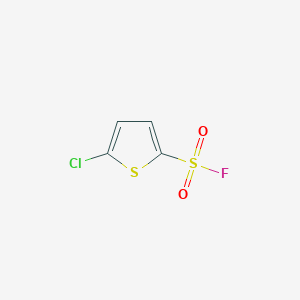

2-Thiophenesulfonyl fluoride, 5-chloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

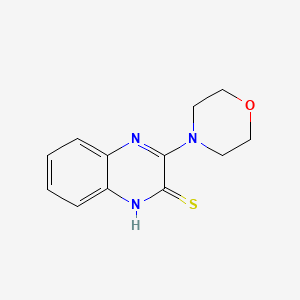

“2-Thiophenesulfonyl fluoride, 5-chloro-” is a chemical compound used in scientific research. It is often used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Molecular Structure Analysis

The molecular formula of “2-Thiophenesulfonyl fluoride, 5-chloro-” is C4H2ClFO2S2. It has a molecular weight of 200.64 . The SMILES string representation is ClC1=CC=C(S(F)(=O)=O)S1 .Chemical Reactions Analysis

“2-Thiophenesulfonyl fluoride, 5-chloro-” is suitable for click chemistry reactions . Click chemistry is a type of chemical synthesis that is modular, wide in scope, and can be conducted in mild conditions.Physical And Chemical Properties Analysis

“2-Thiophenesulfonyl fluoride, 5-chloro-” is a liquid at room temperature. It has a refractive index of 1.529 and a density of 1.571 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

One-pot Desulfurative-fluorination-bromination Reactions

The synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes through a one-pot desulfurative-fluorination-bromination reaction showcases the utility of thiophene derivatives in constructing complex molecules with high yield. This method provides a straightforward approach to produce thiophene compounds with longer alkyl chains, highlighting the versatility of thiophene derivatives in organic synthesis (Turkman, Li‐Tao An, & Pomerantz, 2010).

Synthesis of Fluorothiophenes

The development of methods for the synthesis of fluorothiophenes illustrates the importance of thiophene derivatives in creating fluorinated organic compounds. The use of thiophene derivatives in reactions with elemental fluorine, thienyllithium derivatives, and electrophilic fluorinating agents demonstrates the compound's utility in organic synthesis (Gronowitz & Hörnfeldt, 2004).

Materials Science Applications

MXene Preparation and Methane Adsorption

The preparation of Ti3C2 and Ti2C MXenes through etching with various fluoride salts, including their application in methane adsorption, highlights the role of thiophene derivatives in materials science. The impact of different positive ions in etchant solutions on the surface structure of prepared MXene and their methane adsorption properties showcases the potential of these compounds in energy and environmental applications (Liu et al., 2017).

Polymer Solar Cells Enhancement

The design and synthesis of chlorinated-thienyl benzodithiophene-containing polymers for high-performance polymer solar cells demonstrate the significance of thiophene derivatives in advancing solar energy technology. The improvement in photovoltaic performance, including higher power conversion efficiency and enhanced crystallinity, underscores the potential of chlorine substitution in thiophene derivatives for developing next-generation photovoltaic materials (Fan et al., 2018).

Environmental Studies Applications

Perfluorooctanesulfonate in Human Blood

The study on the occurrence of perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood across several countries highlights the environmental and health implications of fluorinated compounds. The identification of various perfluorochemicals in human sera and their distribution patterns suggest the widespread exposure to these chemicals, prompting further investigation into their sources and pathways (Kannan et al., 2004).

Wirkmechanismus

Target of Action

It is known that the sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound may interact with various proteins or nucleic acids depending on the specific context of its use.

Mode of Action

It is known that the compound can be used in click chemistry approaches through sulfates . This is a complimentary approach to using amides and phosphate groups as linkers . The compound likely interacts with its targets through the formation of -SO2- linkages, leading to changes in the structure and function of the target molecules.

Safety and Hazards

“2-Thiophenesulfonyl fluoride, 5-chloro-” is classified as Skin Corr. 1B under the GHS classification system. It has a hazard statement of H314, which means it causes severe skin burns and eye damage. Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P363 (Wash contaminated clothing before reuse), and P405 (Store locked up) .

Zukünftige Richtungen

“2-Thiophenesulfonyl fluoride, 5-chloro-” is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis and pharmaceutical development. As a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids, it has potential for further exploration in the field of bioconjugation .

Biochemische Analyse

Biochemical Properties

The sulfonyl fluoride motif of 2-Thiophenesulfonyl fluoride, 5-chloro- can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Molecular Mechanism

It is known that the sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids

Eigenschaften

IUPAC Name |

5-chlorothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQCGAGVTAESGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108158-05-0 |

Source

|

| Record name | 108158-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2845694.png)

![2-Imidazo[1,2-a]pyridin-2-yl-ethylamine dihydrochloride](/img/no-structure.png)

![3-{4-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-(2-thienyl)pyridazine](/img/structure/B2845705.png)

![(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2845706.png)

![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)